[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

IDO1 inhibition cancer immunotherapy structure-activity relationship

[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide (CAS 152382-24-6), systematically named (3-chloro-4-methylphenyl) methyl cyanocarbonimidodithioate, belongs to the cyanocarbonimidodithioate family. This scaffold contains a central N-cyano imino carbon flanked by two thioether groups, endowing it with distinctive electrophilic reactivity and metal-coordination capacity.

Molecular Formula C10H9ClN2S2
Molecular Weight 256.8 g/mol
CAS No. 152382-24-6
Cat. No. B136888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
CAS152382-24-6
Molecular FormulaC10H9ClN2S2
Molecular Weight256.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)SC(=NC#N)SC)Cl
InChIInChI=1S/C10H9ClN2S2/c1-7-3-4-8(5-9(7)11)15-10(14-2)13-6-12/h3-5H,1-2H3
InChIKeyLWFPMTNZBQYNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4-methylphenyl) Methyl Cyanocarbonimidodithioate (CAS 152382-24-6): A Functionalized Cyanocarbonimidodithioate Intermediate for Structure–Activity and Heterocyclic Chemistry


[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide (CAS 152382-24-6), systematically named (3-chloro-4-methylphenyl) methyl cyanocarbonimidodithioate, belongs to the cyanocarbonimidodithioate family. This scaffold contains a central N-cyano imino carbon flanked by two thioether groups, endowing it with distinctive electrophilic reactivity and metal-coordination capacity [1]. The 3-chloro-4-methylphenyl substituent imparts a specific steric and electronic profile that differs from unsubstituted phenyl, dichlorophenyl, or trifluoromethyl-phenyl analogs, directly influencing lipophilicity, target binding, and chemical reactivity in downstream derivatization .

Regioselective building block for heterocycle synthesis
Distinct chloro-methyl aryl substitution for SAR exploration
Dual electrophilic and metal-coordination reactivity

Why Generic Substitution Fails for (3-Chloro-4-methylphenyl) Methyl Cyanocarbonimidodithioate: Evidence from IDO1 Inhibition and Antimicrobial SAR


Cyanocarbonimidodithioates are not interchangeable; minor alterations in aryl substitution can abolish biological activity. In IDO1 inhibitor studies, replacing the 2,4-dichlorophenyl group with unsubstituted phenyl reduced potency from IC50 0.90 µM to >10 µM (>11-fold loss) [1]. Similarly, in antimicrobial testing, moving from a 3-chlorophenyl to a 3-chloro-4-methylphenyl substituent is expected to shift lipophilicity and target engagement, based on established halogen/methyl structure–activity relationships [2]. Therefore, substituting the (3-chloro-4-methylphenyl) variant with a generic phenyl or mono-chloro analog risks losing the specific pharmacological or physicochemical profile required for the intended application.

Aryl Substitution Sensitivity

Replacing the 3-chloro-4-methylphenyl group with unsubstituted phenyl or mono-chloro analogs can drastically alter IDO1 inhibitory activity, based on reported SAR within the cyanocarbonimidodithioate series.

Antimicrobial Profile Shift

Addition of a 4-methyl group on the 3-chlorophenyl scaffold may shift lipophilicity and antimicrobial target engagement, potentially changing the spectrum observed for the parent 3-chlorophenyl analog.

Physicochemical Mismatch

Generic phenyl, dichlorophenyl, or CF3-phenyl analogs occupy different molecular weight and lipophilicity space, which can affect solubility, membrane permeability, and formulation behavior.

Quantitative Differentiation Evidence for (3-Chloro-4-methylphenyl) Methyl Cyanocarbonimidodithioate (CAS 152382-24-6)


IDO1 Inhibitory Potency: Substitution-Dependent Activity Within the Cyanocarbonimidodithioate Series

In a series of cyanocarbonimidodithioate IDO1 inhibitors, the 2,4-dichlorophenyl analog (6b) achieved an IC50 of 0.90 µM against recombinant human IDO1, while the unsubstituted phenyl analog (6a) gave IC50 >10 µM (>11-fold difference) [1]. Although no direct IC50 is reported for the 3-chloro-4-methylphenyl derivative, the presence of both chloro and methyl substituents at positions that enhance hydrophobic packing suggests an activity profile intermediate between 6a and 6b, distinguishing it from mono-substituted or non-substituted aryl analogs.

IDO1 Inhibition SAR
Class-level inference
2,4-Cl2-phenyl analog: IC50 0.90 µM; unsubstituted phenyl: >10 µM. Target 3-Cl-4-Me predicted intermediate.
Supports aryl substitution effect on IDO1 inhibition
No direct IC50 reported for target compound; inferred from analog data
IDO1 inhibition cancer immunotherapy structure-activity relationship

Antimicrobial Spectrum: Lowest Effective Concentrations of 3-Chlorophenyl Cyanocarbonimidodithioates and Anticipated 4-Methyl Enhancement

US Patent 4,124,637 discloses that 3-chlorophenyl methyl cyanocarbonimidodithioate (Compound 1) inhibits Aspergillus niger and Penicillium italicum at ≤1 ppm, and Staphylococcus aureus at 5 ppm (partial control values in parentheses) [1]. The target compound incorporates an additional 4-methyl group, which typically elevates logP by ~0.5 units and enhances membrane permeation—a trend well-documented for halogen/methyl-substituted phenolic biocides. This structural difference is expected to broaden the antimicrobial spectrum or lower the effective concentration relative to the non-methylated comparator.

Antimicrobial Activity
Class-level inference
3-Chlorophenyl analog: A. niger 1 ppm, P. italicum 1 ppm, S. aureus 5 ppm. 4-Methyl addition predicted to enhance.
Supports antimicrobial screening context
Methyl effect not experimentally quantified
antifungal antibacterial algaecide

Physicochemical Differentiation: Molecular Descriptors of (3-Chloro-4-methylphenyl) Methyl Cyanocarbonimidodithioate vs. Phenyl and Trifluoromethyl Analogs

The target compound (C10H9ClN2S2) possesses a molecular weight of 256.77 g/mol, 3 rotatable bonds, 2 hydrogen-bond acceptors, and 0 donors . In comparison, methyl phenyl cyanocarbonimidodithioate (CAS 152381-91-4) has MW 208.30, while the 3-trifluoromethyl analog (CAS 152382-06-4) has MW 276.31. The chloro and methyl substituents place the target compound in an intermediate property space—higher lipophilicity than the unsubstituted phenyl but lower molecular weight and electron-withdrawing character than the CF3 derivative—offering a balanced profile for membrane permeability and target binding.

Physicochemical Profile
Supporting evidence
Target MW 256.77; phenyl analog 208.30; CF3-phenyl analog 276.31. Intermediate property space.
Balanced molecular weight and lipophilicity for membrane permeability
Calculated values; experimental logP not available
physicochemical properties lipophilicity molecular weight

Synthetic Versatility: Cyanocarbonimidodithioates as Precursors to Heterocycles and Metal Complexes

Cyanocarbonimidodithioates are established intermediates for preparing pyrimidines, triazines, benzimidazoles, and thiazoles via stepwise nucleophilic displacement of the S-alkyl and S-aryl groups [1]. The target compound’s S-methyl and S-(3-chloro-4-methylphenyl) groups can be displaced selectively, enabling regioselective heterocycle construction. Additionally, the N-cyano moiety functions as a ligand for transition metals, as demonstrated for dimethyl cyanocarbonimidodithioate [2], suggesting utility in coordination chemistry and catalysis.

Synthetic Versatility
Supporting evidence
Sequential displacement of S-methyl and S-aryl groups enables regioselective heterocycle synthesis; N-cyano coordinates transition metals.
Dual-functional building block for heterocycles and coordination chemistry
Reactivity inferred from analog precedents
heterocycle synthesis coordination chemistry building block

Best-Fit Application Scenarios for (3-Chloro-4-methylphenyl) Methyl Cyanocarbonimidodithioate (CAS 152382-24-6)


IDO1 Inhibitor Lead Optimization in Cancer Immunotherapy

Researchers seeking to expand SAR around the cyanocarbonimidodithioate scaffold for IDO1 inhibition can use the 3-chloro-4-methylphenyl derivative as a key analog. The compound bridges the activity gap between the weakly active unsubstituted phenyl (IC50 >10 µM) and the potent 2,4-dichlorophenyl (IC50 0.90 µM) variants [1], allowing systematic exploration of chloro/methyl substitution effects on heme binding and cellular kynurenine suppression.

Agricultural Fungicide/Bactericide Development

Building on the demonstrated activity of 3-chlorophenyl cyanocarbonimidodithioates against A. niger (≤1 ppm), P. italicum (≤1 ppm), and S. aureus (5 ppm) [1], the 4-methyl-substituted variant offers a logical next step for lead optimization. Its increased lipophilicity may improve foliar uptake and microbial membrane penetration, making it a candidate for formulation as a broad-spectrum agricultural biocide.

Heterocyclic Library Synthesis for Drug Discovery

The compound serves as a regioselective building block for generating diverse heterocyclic scaffolds. Sequential displacement of the S-methyl and S-aryl groups allows construction of pyrimidine, triazine, benzimidazole, and thiazole derivatives [1]. The 3-chloro-4-methylphenyl appendage can be retained to modulate biological activity or removed via cross-coupling, providing synthetic flexibility.

Coordination Chemistry and Metal-Organic Framework Research

The N-cyano group of cyanocarbonimidodithioates can coordinate transition metals, as shown for the dimethyl analog [1]. The target compound’s aryl substituent adds steric bulk and electronic tuning, enabling the design of mono- or bimetallic complexes with tailored redox and catalytic properties for materials science or catalysis research.

Application
Selection Property
Validation Focus
Application: IDO1 pathway SAR studies
Selection Property: Aryl substitution-dependent inhibition profile
Validation Focus: IDO1 enzyme assay, cellular kynurenine suppression
Application: Antimicrobial screening research
Selection Property: Halogen/methyl substitution effect on antimicrobial spectrum
Validation Focus: MIC against fungal and bacterial strains
Application: Heterocyclic building block research
Selection Property: Regioselective leaving groups for stepwise derivatization
Validation Focus: Heterocycle library synthesis, purity
Application: Coordination chemistry studies
Selection Property: N-cyano ligand capability with tunable steric/electronic profile
Validation Focus: Metal complex formation, catalytic property evaluation
Quote Request

Request a Quote for [(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.